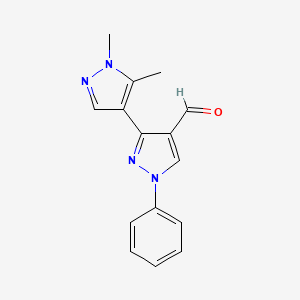

3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-14(8-16-18(11)2)15-12(10-20)9-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQRSHACUHYRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701181258 | |

| Record name | 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004451-74-4 | |

| Record name | 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde, with the CAS number 1004451-74-4, is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and research findings.

- IUPAC Name : 1',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

- Molecular Formula : C15H14N4O

- Molecular Weight : 266.3 g/mol

- Purity : 95%

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde have demonstrated significant activity against various bacterial strains. A study reported that certain pyrazole derivatives exhibited strong inhibitory effects against E. coli and S. aureus, indicating potential as antibacterial agents .

Anticancer Properties

Research indicates that pyrazole derivatives can act as anticancer agents. For example:

- A study by Xia et al. (2022) showed that certain pyrazole derivatives induced apoptosis in cancer cell lines with an IC50 value of 49.85 µM .

- Another investigation found that specific pyrazole compounds inhibited lung cancer cell lines significantly, suggesting their potential in cancer therapy .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory properties. A review noted that certain derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 effectively . This suggests a promising avenue for developing anti-inflammatory drugs.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity Evaluation

In a detailed study on the anticancer potential of pyrazole derivatives, a series of compounds were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, demonstrating their ability to modulate inflammatory pathways effectively. The compounds were shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Points : Fluorine and bromine substituents in analogs increase melting points due to enhanced intermolecular halogen bonding. The target compound’s dimethylpyrazole group reduces crystallinity, leading to a lower predicted melting point (~150–160°C) compared to fluorophenyl analogs (175–190°C) .

- Solubility : The dimethylpyrazole group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) relative to halogenated analogs, which exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.

Q & A

Basic: What are the established synthetic routes for 3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde?

The compound is synthesized via multi-step protocols involving pyrazole-carbaldehyde intermediates. Key methods include:

- Vilsmeier-Haack Formylation : Reacting pyrazole precursors (e.g., 1-phenyl-3-methylpyrazol-5-one) with POCl₃ and DMF to introduce the carbaldehyde group at the 4-position .

- Nucleophilic Substitution : Using K₂CO₃ as a base to facilitate coupling of halogenated pyrazole intermediates with substituted phenols or heterocycles (e.g., 1,5-dimethylpyrazole derivatives) .

- Condensation Reactions : Aldehyde-functionalized pyrazoles are often generated via Claisen-Schmidt or aldol condensation, requiring precise stoichiometric control to avoid side products .

Key Considerations : Monitor reaction progress via TLC or HPLC, as over-substitution or oxidation of the aldehyde group can occur .

Advanced: How can reaction conditions be optimized to improve yield and purity of the carbaldehyde group?

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain temperatures below 80°C during formylation steps to prevent decomposition of the aldehyde moiety .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) to isolate the aldehyde from unreacted precursors .

Data-Driven Approach : Compare yields across solvent systems (e.g., DMF vs. THF) and characterize intermediates via ¹H/¹³C NMR to identify bottlenecks .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure?

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Pyrazole ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution .

- X-Ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C4–CHO torsion angle ≈ 120°) and confirms spatial orientation of the 1,5-dimethylpyrazolyl substituent .

Validation : Cross-reference experimental IR carbonyl stretches (~1700 cm⁻¹) with computational DFT models to validate electronic environments .

Advanced: How do substituents on the pyrazole rings influence electronic properties and reactivity?

- Electron-Withdrawing Groups (EWGs) : Substituents like chloro or fluoro on the phenyl ring increase electrophilicity of the aldehyde, enhancing reactivity in Schiff base formation .

- Steric Effects : 1,5-Dimethyl groups on the pyrazole moiety hinder rotation, leading to conformational rigidity, which can be quantified via variable-temperature NMR .

Contradiction Analysis : Conflicting reports on bioactivity (e.g., antimicrobial vs. anticancer) may arise from substituent-dependent electronic modulation of the aldehyde’s redox potential .

Advanced: How should researchers design assays to evaluate biological activity?

- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls like doxorubicin .

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence polarization assays, noting the aldehyde’s potential to form covalent adducts with active-site cysteines .

Pitfalls : False positives may occur if the aldehyde reacts non-specifically with assay components; include aldehyde-scavenging controls (e.g., hydroxylamine) .

Advanced: What computational tools predict interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., dipeptidyl peptidase-IV), focusing on hydrogen bonding between the aldehyde and catalytic residues .

- MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess binding kinetics .

Validation : Cross-correlate computational predictions with experimental SPR (surface plasmon resonance) data to refine force field parameters .

Basic: How are stability and storage conditions determined for this compound?

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for aldehyde oxidation or dimerization .

- Light Sensitivity : UV-Vis spectroscopy reveals λmax shifts under UV exposure; store in amber vials at –20°C under inert atmosphere .

Advanced: How to resolve contradictions in reported bioactivity data?

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing methyl with ethyl) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.